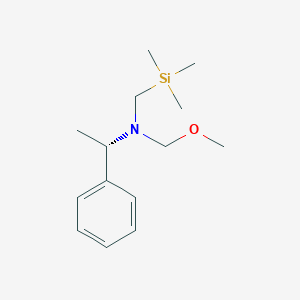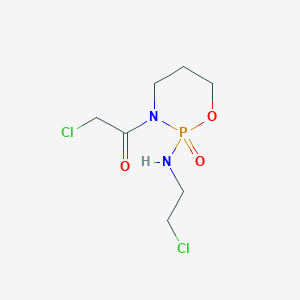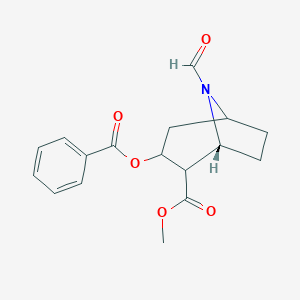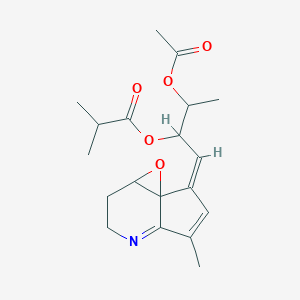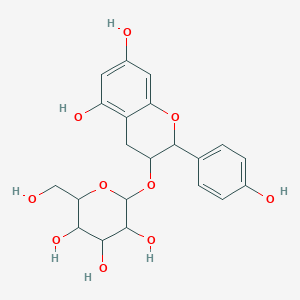
6-三氟甲基苯并噻唑
描述
6-Trifluoromethylbenzothiazole is a heterocyclic aromatic compound with the molecular formula C8H4F3NS. This compound is characterized by the presence of a trifluoromethyl group attached to the benzothiazole ring.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
作用机制
Target of Action
6-Trifluoromethylbenzothiazole primarily targets voltage-dependent sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, thus influencing neuronal excitability .
Mode of Action
The compound interacts with its targets by antagonizing voltage-dependent sodium channel currents . This means it inhibits the flow of sodium ions through the channels, thereby reducing the excitability of neurons .
Biochemical Pathways
The antagonism of voltage-dependent sodium channels by 6-Trifluoromethylbenzothiazole affects the neuronal signaling pathways . By inhibiting sodium ion flow, the compound can modulate the action potential of neurons, thereby influencing various downstream effects related to neuronal communication and signaling .
Result of Action
The molecular and cellular effects of 6-Trifluoromethylbenzothiazole’s action include a reduction in neuronal excitability due to its antagonism of voltage-dependent sodium channels . This could potentially lead to effects such as neuroprotection, given that overexcitation of neurons can lead to neuronal damage .
生化分析
Biochemical Properties
6-Trifluoromethylbenzothiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit voltage-dependent sodium channels, which are crucial for the propagation of action potentials in neurons . This interaction suggests that 6-Trifluoromethylbenzothiazole could be used as a potential neuroprotective agent. Additionally, it has low binding affinity for GABA and NMDA receptors, indicating its selective interaction with specific biomolecules .
Cellular Effects
6-Trifluoromethylbenzothiazole affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to antagonize voltage-dependent sodium channel currents, which can affect neuronal excitability and neurotransmission . This compound also impacts gene expression by inhibiting the release of glutamate, a key neurotransmitter involved in excitatory signaling . These effects highlight the potential of 6-Trifluoromethylbenzothiazole in modulating cellular activities and treating neurological disorders.
Molecular Mechanism
The molecular mechanism of 6-Trifluoromethylbenzothiazole involves its interaction with specific biomolecules and modulation of biochemical pathways. It exerts its effects by binding to voltage-dependent sodium channels, thereby inhibiting their activity . This inhibition reduces the influx of sodium ions, which is essential for the generation and propagation of action potentials in neurons. Additionally, 6-Trifluoromethylbenzothiazole affects gene expression by inhibiting the release of glutamate, leading to reduced excitotoxicity and potential neuroprotection . These molecular interactions underline the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Trifluoromethylbenzothiazole have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Trifluoromethylbenzothiazole remains stable under controlled conditions, maintaining its biochemical activity over extended periods
Dosage Effects in Animal Models
The effects of 6-Trifluoromethylbenzothiazole vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective effects by inhibiting voltage-dependent sodium channels and reducing glutamate release . At higher doses, it may cause toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
6-Trifluoromethylbenzothiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux. For instance, the compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination . Additionally, 6-Trifluoromethylbenzothiazole affects metabolite levels by modulating the activity of key metabolic enzymes, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 6-Trifluoromethylbenzothiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Furthermore, its localization and accumulation within specific tissues are influenced by its binding affinity to cellular proteins and lipids . These interactions determine the compound’s bioavailability and therapeutic potential.
Subcellular Localization
6-Trifluoromethylbenzothiazole exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and interacts with various organelles, including the endoplasmic reticulum and mitochondria . Its subcellular distribution is regulated by targeting signals and post-translational modifications that direct it to specific compartments . Understanding the subcellular localization of 6-Trifluoromethylbenzothiazole is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Trifluoromethylbenzothiazole typically involves the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This method is widely used due to its efficiency and simplicity. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of 6-Trifluoromethylbenzothiazole may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 6-Trifluoromethylbenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
相似化合物的比较
6-Trifluoromethylbenzothiazole can be compared with other benzothiazole derivatives, such as:
- 2-Amino-6-methylbenzothiazole
- 2-Amino-6-bromobenzothiazole
- 2-Amino-6-fluorobenzothiazole
- 2-Amino-6-nitrobenzothiazole
- 2-Amino-6-ethoxybenzothiazole
- 2-Amino-6-chlorobenzothiazole
- 2-Aminobenzothiazole
- 2-Amino-6-hydroxybenzothiazole
Uniqueness: The presence of the trifluoromethyl group in 6-Trifluoromethylbenzothiazole imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate .
属性
IUPAC Name |
6-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULNNISVPSQIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564279 | |
| Record name | 6-(Trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131106-70-2 | |
| Record name | 6-(Trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper provided?
A1: The research paper focuses on describing a method for synthesizing 2-amino-6-trifluoromethylbenzothiazole []. While the paper doesn't delve into the applications of this compound, it provides a crucial foundation for further research by outlining its synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


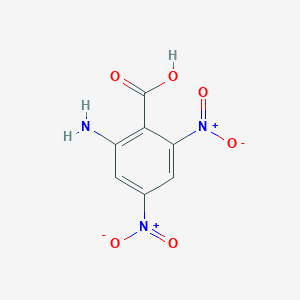
![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)
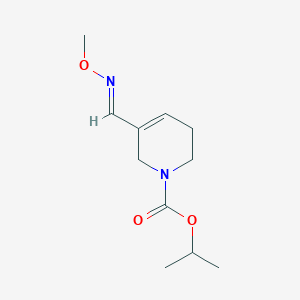

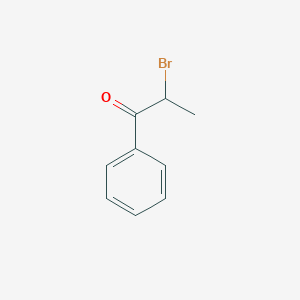
![4-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethyl-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]amino]ethoxy]-4-oxobutanoic acid](/img/structure/B137519.png)
